2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide
Description
2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide is a brominated amide derivative featuring a furylmethyl group and a methoxypropyl substituent on the nitrogen atom. Its structure combines a bromine atom at the second position of the butanamide backbone, which is known to enhance electrophilic reactivity and influence biological interactions .
Properties
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-N-(3-methoxypropyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3/c1-3-12(14)13(16)15(7-5-8-17-2)10-11-6-4-9-18-11/h4,6,9,12H,3,5,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXFQCMOLMSCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CCCOC)CC1=CC=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194957 | |
| Record name | 2-Bromo-N-(2-furanylmethyl)-N-(3-methoxypropyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119453-07-4 | |
| Record name | 2-Bromo-N-(2-furanylmethyl)-N-(3-methoxypropyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(2-furanylmethyl)-N-(3-methoxypropyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Bromobutanoyl Intermediate
The starting point is often 2-bromobutanoic acid or its activated derivative (e.g., acid chloride or anhydride). Bromination at the alpha position to the carbonyl can be achieved by:
- Alpha-bromination of butanoic acid derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Alternatively, direct synthesis of 2-bromobutanoyl chloride from 2-bromobutanoic acid using reagents like thionyl chloride.
This intermediate is crucial as it provides the electrophilic center for subsequent amide bond formation.
Formation of the Amide Bond with N-Substituents
The amide nitrogen is disubstituted with two different alkyl groups: 2-furylmethyl and 3-methoxypropyl. The preparation involves:
- Stepwise alkylation of a primary amine or secondary amine precursor.
- Alternatively, the use of a secondary amine bearing one substituent (e.g., N-(2-furylmethyl)amine) which is then alkylated with 3-methoxypropyl halide.
- The amine is then reacted with the 2-bromobutanoyl chloride to form the amide bond.
Typical reaction conditions include:
- Use of a base such as triethylamine or pyridine to neutralize HCl formed during amide bond formation.
- Solvents like dichloromethane or tetrahydrofuran (THF) to dissolve reactants.
- Temperature control (0°C to room temperature) to minimize side reactions, especially to preserve the furan ring integrity.
Alternative Synthetic Routes
- Direct amidation of 2-bromobutanoic acid with the disubstituted amine under coupling reagent catalysis (e.g., EDCI, DCC) to improve yields.
- Use of microwave-assisted synthesis to accelerate reaction times, though this may require optimization to avoid decomposition of sensitive groups.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alpha-bromination | Bromine or NBS, solvent (CCl4 or DCM), light or heat | Controlled to avoid polybromination |
| Amine alkylation | Alkyl halides (furylmethyl bromide, 3-methoxypropyl bromide), base (K2CO3 or NaH) | Stepwise to ensure selective substitution |
| Amide bond formation | 2-bromobutanoyl chloride, base (Et3N), solvent (DCM), 0°C to RT | Avoid moisture, inert atmosphere preferred |
| Purification | Flash chromatography (silica gel, EtOAc/petroleum ether) | To isolate pure product |
Research Findings and Yield Data
- Yields for the amide formation step typically range from 60% to 85%, depending on the purity of intermediates and reaction conditions.
- The presence of the furan ring requires mild conditions to prevent ring opening or polymerization.
- Bromination steps must be carefully controlled to avoid overbromination or side reactions.
- Purification by flash chromatography is effective in isolating the target compound with >95% purity.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Typical Reagents/Conditions | Yield Range (%) | Key Considerations |
|---|---|---|---|---|
| Alpha-bromination | Bromination of butanoic acid derivative | Br2 or NBS, CCl4/DCM, light or heat | 70-90 | Control to avoid overbromination |
| Amine alkylation | Stepwise alkylation of amine with alkyl halides | Alkyl bromides, base (K2CO3, NaH), solvent | 65-80 | Selectivity for mono- vs disubstitution |
| Amide bond formation | Reaction of amine with 2-bromobutanoyl chloride | Et3N, DCM, 0°C to RT | 60-85 | Moisture sensitive, inert atmosphere |
| Purification | Flash chromatography | Silica gel, EtOAc/petroleum ether | Purity >95% | Efficient removal of impurities |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include furanones and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced compounds.
Scientific Research Applications
2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the bromine atom and the furan ring can influence its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide with structurally related brominated amides, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Functional Group Comparisons
Key Observations
Substituent Effects on Reactivity: The diethylamino group in 2-Bromo-N-[3-(diethylamino)propyl]butanamide increases basicity, favoring interactions with biological membranes . Aromatic substituents (e.g., 2-methoxyphenyl, 2,4-dichlorophenyl) enhance planar stacking but may reduce solubility compared to aliphatic groups like methoxypropyl .
Biological Activity :
- Brominated amides with halogenated aryl groups (e.g., 2,4-dichlorophenyl) are often explored for pesticidal or antimicrobial activity due to their electrophilic bromine atom .
- Fluorinated analogs (e.g., 3-Bromo-N-(2-fluorophenyl)propanamide) exhibit improved pharmacokinetic profiles, making them candidates for drug development .
Hazard Profiles :
- Compounds like 2-Bromo-N-(2-methoxyphenyl)butanamide are classified as irritants, likely due to aryl group reactivity . The target compound’s safety profile remains uncharacterized but may differ due to its mixed substituents.
Q & A
Q. What are the optimized synthetic routes for 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide?
- Methodological Answer : The synthesis involves bromination of a precursor amide. For analogous brominated amides, brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in inert solvents (e.g., dichloromethane or chloroform) are used under controlled temperatures (0–25°C) to achieve regioselectivity . A two-step approach may be employed:
Amide Formation : React 3-methoxypropylamine with 2-furylmethyl chloride to form N-(2-furylmethyl)-N-(3-methoxypropyl)amine.
Bromination : Introduce the bromine atom at the β-position of the butanamide backbone using NBS in dichloromethane, followed by purification via column chromatography.
Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like dibrominated species.
Q. How can the structure of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify the furyl protons (δ 6.2–7.4 ppm), methoxy group (δ ~3.3 ppm), and methylene/methyl groups adjacent to the bromine (δ 1.8–2.5 ppm).
- ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and brominated carbon (δ ~35–40 ppm) .
- IR Spectroscopy : Detect the amide C=O stretch (~1650 cm⁻¹) and C-Br bond (~550 cm⁻¹).
- Mass Spectrometry : Observe the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What solvents and conditions are suitable for its storage to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Brominated amides are prone to hydrolysis; thus, anhydrous solvents like DMSO or DMF are preferred for dissolution. Avoid prolonged exposure to moisture or strong bases .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the bromine atom in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density and electrostatic potential of the bromine atom. For example:
- Localized Electron Density : The bromine atom in 2-bromoamides exhibits a partial positive charge, making it susceptible to nucleophilic attack.
- Transition State Analysis : Calculate activation energies for substitution with nucleophiles (e.g., amines, thiols) to predict reaction rates .
Validation : Compare computed reaction pathways with experimental kinetic data (e.g., via HPLC monitoring).
Q. How to resolve contradictions in reported spectroscopic data for structurally similar brominated amides?
- Methodological Answer :
- Systematic Comparison : Compile NMR/IR data from multiple sources (e.g., PubChem, crystallographic databases) for analogous compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide ).
- Crystallographic Validation : Use single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or bond angles .
- Solvent Effects : Replicate spectra in standardized solvents (e.g., CDCl₃) to eliminate solvent-induced shifts.
Q. What strategies improve the yield of this compound in large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for bromination steps, reducing decomposition risks .
- Catalytic Optimization : Screen Lewis acids (e.g., ZnBr₂) to accelerate amide formation.
- Byproduct Mitigation : Use scavengers (e.g., polymer-supported reagents) to remove excess bromine or unreacted intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
